BenchChemオンラインストアへようこそ!

2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Beta-adrenergic pharmacology Phenylethanolamine SAR Cardiac chronotropy/inotropy

2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride (also designated DCE, 3,4-dichloroepinephrine, or N-methyl-DCPE) is a synthetic halogenated phenylethanolamine. It belongs to the same structural class as the landmark beta-adrenergic agent dichloroisoprenaline (DCI), from which it differs solely by an N-methyl substituent replacing the N-isopropyl group.

Molecular Formula C9H12Cl3NO
Molecular Weight 256.6 g/mol
Cat. No. B13466959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
Molecular FormulaC9H12Cl3NO
Molecular Weight256.6 g/mol
Structural Identifiers
SMILESCNC(CO)C1=CC(=C(C=C1)Cl)Cl.Cl
InChIInChI=1S/C9H11Cl2NO.ClH/c1-12-9(5-13)6-2-3-7(10)8(11)4-6;/h2-4,9,12-13H,5H2,1H3;1H
InChIKeyAZRFKLOIKFYCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride: A Historically Significant Phenylethanolamine Beta-Adrenergic Probe


2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride (also designated DCE, 3,4-dichloroepinephrine, or N-methyl-DCPE) is a synthetic halogenated phenylethanolamine [1]. It belongs to the same structural class as the landmark beta-adrenergic agent dichloroisoprenaline (DCI), from which it differs solely by an N-methyl substituent replacing the N-isopropyl group [2]. The compound was first synthesized and pharmacologically characterized in the late 1950s as part of the foundational work that established the concept of beta-adrenergic receptor blockade [3]. It exists as a racemic mixture with a chiral benzylic center, and the enantiomerically pure (S)-isomer is also commercially cataloged . Its primary research relevance lies in its dual identity as both the N-methylated metabolic product of the PNMT substrate 3,4-dichlorophenylethanolamine (DCPE) and as a lower-potency beta-blocking congener of DCI, making it a valuable comparator compound for structure-activity relationship (SAR) investigations of the phenylethanolamine pharmacophore.

Why 2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride Cannot Be Interchanged with Other 3,4-Dichlorophenylethanolamines


The 3,4-dichlorophenylethanolamine scaffold encompasses three structurally related but pharmacologically distinct agents differentiated exclusively by N-substitution: the primary amine DCNE (3,4-dichloronorepinephrine), the N-methyl secondary amine DCE (the target compound), and the N-isopropyl secondary amine DCI (dichloroisoprenaline). Despite sharing an identical dichlorophenyl ring and ethanolamine backbone, these analogs exhibit a clear rank order of beta-adrenergic blocking potency (DCI > DCE > DCNE) as demonstrated by direct head-to-head comparison in both canine cardiac and intestinal preparations [1][2]. Furthermore, their cardiovascular profiles diverge qualitatively: DCI displays pronounced partial agonist (intrinsic sympathomimetic) activity with initial cardiac stimulation followed by depression, whereas DCE produces only cardiac depression in isolated rabbit hearts [1]. The N-methyl compound also holds a unique biochemical position as the direct enzymatic product of phenylethanolamine N-methyltransferase (PNMT)-mediated methylation of DCPE (Ki = 60 µM) [3], a metabolic fate not shared by the N-isopropyl analog. These differential pharmacological profiles, rooted in a single N-alkyl modification, preclude functionally equivalent substitution among the three analogs in any experimental context where beta-adrenergic potency, intrinsic activity, or PNMT-related metabolism is a relevant variable.

Quantitative Evidence Differentiating 2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride from Its Closest Analogs


Rank-Order Beta-Adrenergic Blocking Potency: DCI (N-Isopropyl) Is More Potent Than DCE (N-Methyl) in Direct Head-to-Head Cardiac Assays

In the seminal 1958 study by Moran and Perkins, the dichloro analogs of epinephrine (DCE, the target compound), norepinephrine (DCNE), and isoproterenol (DCI) were directly compared for their ability to block cardiac positive inotropic and chronotropic responses to sympathomimetic amines in anesthetized dogs and isolated rabbit hearts. The authors explicitly state that DCE and DCNE possess similar beta-adrenergic blocking actions to DCI but are less potent [1]. This establishes a rank order of DCI > DCE > DCNE for cardiac beta-blockade potency. A subsequent 1959 study by Levy confirmed this hierarchy in intestinal smooth muscle: DCI blocked isoproterenol-induced intestinal inhibition, while DCE shared this blocking effect 'to a lesser extent' [2]. No discrete IC50 or pA2 values were reported in these early works; the differentiation is qualitative but grounded in direct, paired experimental comparisons within the same study.

Beta-adrenergic pharmacology Phenylethanolamine SAR Cardiac chronotropy/inotropy

PNMT Substrate-Product Identity: DCE Is the Direct Enzymatic N-Methylation Product of DCPE, Which Exhibits a Measurable PNMT Ki of 60 µM

Fuller et al. (1983) demonstrated that 3,4-dichlorophenylethanolamine (DCPE, the des-methyl primary amine precursor of the target compound) serves as a competitive substrate for norepinephrine N-methyltransferase (NMT, also known as PNMT) from rat brain stem and rabbit adrenal glands [1]. The Ki for inhibition of rat brain NMT by DCPE was determined to be 6 × 10⁻⁵ M (60 µM) [1]. The enzymatic reaction catalyzed by PNMT converts DCPE to its N-methylated product, which is chemically identical to the target compound (N-methyl-DCPE, i.e., DCE) [2]. This substrate-product relationship is confirmed by the BRENDA enzyme database entry for EC 2.1.1.28, which explicitly documents the reaction: 3,4-dichlorophenylethanolamine + S-adenosyl-L-methionine → N-methyl-3,4-dichlorophenylethanolamine + S-adenosyl-L-homocysteine [2]. When DCPE was administered to rats at 50 mg/kg i.p., hypothalamic epinephrine concentrations were reduced in vivo, demonstrating that the N-methylation pathway is pharmacologically relevant [1].

Phenylethanolamine N-methyltransferase Catecholamine biosynthesis Enzyme kinetics

Differential Cardiovascular Profile: DCE Lacks the Partial Agonist Cardiac Stimulation Observed with DCI in Isolated Rabbit Hearts

Moran and Perkins (1958) reported a qualitative but mechanistically critical distinction between DCI and DCE in isolated rabbit heart preparations: DCI initially stimulates the heart (positive inotropic/chronotropic effect) and then depresses it upon subsequent dosing, reflecting its well-characterized partial agonist (intrinsic sympathomimetic) activity [1]. In contrast, DCE produces only cardiac depression without the initial stimulatory phase [1]. This observation indicates that the N-methyl analog (DCE) possesses negligible intrinsic sympathomimetic activity (ISA) compared to the N-isopropyl analog (DCI), at least in the rabbit myocardium. DCNE (dichloronorepinephrine) exhibited mixed behavior: initial stimulation followed by depression in dogs, but only depression in rabbit hearts, similar to DCE [1].

Intrinsic sympathomimetic activity Partial agonism Cardiac pharmacology

Structural Determinant of Beta-Adrenergic Receptor Subtype Engagement: N-Methyl Versus N-Isopropyl Substitution Governs Beta-1/Beta-2 Selectivity and Alpha-Adrenergic Cross-Reactivity Through Steric Modulation

Class-level structure-activity relationship (SAR) evidence from the broader phenylethanolamine beta-blocker literature establishes that the size of the N-alkyl substituent is a primary determinant of beta- versus alpha-adrenergic receptor selectivity [1]. Among catecholamines, epinephrine (N-methyl) activates both alpha and beta receptors, whereas isoproterenol (N-isopropyl) is predominantly beta-selective with minimal alpha activity [1]. This SAR principle is preserved in the dichloro series: Levy (1959) reported that the pressor (alpha-mediated) responses to epinephrine and levarterenol were slightly prolonged after DCI but were not significantly altered after DCE or DCA, suggesting differential alpha-receptor interaction between the N-isopropyl and N-methyl analogs [2]. The 3,4-dichloro substitution pattern itself is noteworthy: Bercher and Grisk (1976) demonstrated that 3,4-dihalogenated phenylethanolamines exhibit the weakest beta-adrenolytic effects at intestinal beta-receptors compared to 2,4- and 2,5-dihalogenated congeners [3], indicating that the 3,4-dichloro pharmacophore inherently attenuates beta-blocking efficacy relative to alternative halogenation patterns.

Adrenergic receptor selectivity N-alkyl SAR Alpha/beta selectivity

Enantiomeric Resolution and Stereochemical Differentiation: (S)- and (R)-Enantiomers of DCE Are Separately Cataloged, Enabling Stereospecific Pharmacological Studies

The target compound contains a single chiral center at the benzylic carbon (C-α), giving rise to two enantiomers. The racemic mixture is cataloged under CAS 1892-72-4 (free base) and CAS 1179616-95-5 (hydrochloride salt), while the enantiomerically pure (S)-isomer is separately available under CAS 1213951-30-4 . This stereochemical resolution is pharmacologically significant because, across the phenylethanolamine beta-blocker class, the (S)-enantiomer (levorotatory) consistently exhibits substantially higher beta-adrenergic receptor affinity than the (R)-enantiomer [1]. For DCI (dichloroisoprenaline), the (S)-isomer demonstrates greater beta-blocking potency [2]. By extension, stereochemically defined procurement of the (S)-DCE enantiomer enables experimental designs that maximize target engagement while minimizing the confounding influence of the less active (R)-enantiomer present in racemic preparations.

Chiral pharmacology Stereospecificity Enantiomeric resolution

3,4-Dichloro Substitution Pattern Confers the Weakest Beta-Adrenolytic Potency Among Dihalogenated Phenylethanolamine Positional Isomers

Bercher and Grisk (1976) conducted a systematic structure-activity relationship analysis of 12 halogenated phenylethanolamines and phenoxypropanolamines on the isolated rabbit jejunum, determining pD₂ and pA₂ values for beta-adrenolytic activity [1]. Their findings established that 2,5-dihalogenated phenylethanolamines block beta-receptors at lower concentrations than 2,4-dihalogen derivatives, while compounds halogenated at the 3,4-position—the substitution pattern of the target compound—exhibited the weakest beta-adrenolytic effects at the intestine [1]. This positional effect is consistent with the broader observation that 3,4-dichlorophenylethanolamines, including DCE and DCI, are inherently less potent beta-blockers than their 2,4- or 2,5-dichloro congeners [1]. Separately, 3,4-dichloronoradrenaline (DCNE) was noted to uniquely stimulate alpha-receptors, whereas all other tested compounds retained pronounced beta-mimetic effects [1]. This positional isomerism insight is critical for compound selection: a 3,4-dichloro substitution pattern intentionally attenuates beta-blocking potency relative to alternative halogenation topologies.

Halogen substitution SAR Phenylethanolamine positional isomerism Intestinal beta-receptor assay

Validated Application Scenarios for 2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride Based on Differential Evidence


Comparator Compound for Phenylethanolamine N-Alkyl SAR Studies: Mapping the Pharmacological Consequences of N-Methyl Versus N-Isopropyl Substitution

DCE is optimally deployed as an intermediate N-alkyl reference compound within a three-point SAR series comprising DCNE (N-H, primary amine), DCE (N-CH₃, the target compound), and DCI (N-CH(CH₃)₂, N-isopropyl). This series holds the 3,4-dichlorophenyl and ethanolamine core constant while systematically varying N-alkyl steric bulk, enabling the isolation of N-substitution effects on beta-adrenergic potency and intrinsic sympathomimetic activity. As established by Moran and Perkins (1958), the series exhibits graded beta-blocking potency (DCI > DCE > DCNE) and differential ISA (present in DCI, absent in DCE in rabbit heart) . This makes DCE the critical middle-point that dissociates receptor occupancy from partial agonism within a single pharmacophore scaffold.

Analytical Reference Standard for PNMT Enzymatic Product Identification and Quantification

Because DCE (N-methyl-DCPE) is the authentic enzymatic product of PNMT-mediated methylation of 3,4-dichlorophenylethanolamine (DCPE), the compound serves as a certified reference standard for chromatographic method development (HPLC, LC-MS/MS) aimed at detecting and quantifying PNMT activity in tissue homogenates, recombinant enzyme assays, or cellular models of catecholamine metabolism. DCPE has a validated Ki of 60 µM for rat brain PNMT , and its conversion to N-methyl-DCPE (the target compound) is documented in the BRENDA enzyme database for EC 2.1.1.28 . A pre-characterized analytical standard of the N-methylated product enables calibration curves, retention time verification, and MS/MS fragmentation pattern confirmation for PNMT activity assays.

Low-ISA Phenylethanolamine Probe for Beta-Adrenergic Receptor Signaling Studies Requiring Minimal Confounding Partial Agonism

In experimental paradigms where intrinsic sympathomimetic activity (ISA) is a recognized confound—such as studies measuring pure beta-adrenergic antagonism, receptor reserve calculations, or biased signaling assays—DCE offers a phenylethanolamine scaffold with demonstrably lower ISA than DCI. The Moran and Perkins (1958) data show that DCE produces only cardiac depression in the isolated rabbit heart, without the initial stimulatory phase characteristic of DCI's partial agonism . This enables researchers to use DCE as a beta-adrenergic ligand that minimizes the confounding variable of receptor activation while retaining the 3,4-dichlorophenylethanolamine pharmacophore for comparative binding studies against higher-ISA analogs.

Chiral Probe for Enantiomer-Specific Beta-Adrenergic Pharmacology Using the Commercially Available (S)-Enantiomer

The commercial availability of (S)-2-(3,4-dichlorophenyl)-2-(methylamino)ethan-1-ol (CAS 1213951-30-4) enables stereospecific pharmacological investigations that cannot be conducted with the racemic mixture alone. Based on well-established SAR in the phenylethanolamine beta-blocker class, the (S)-enantiomer is predicted to possess the majority of beta-adrenergic receptor affinity . Procurement of the enantiopure (S)-form allows for: (a) determination of eudysmic ratios for beta-1 versus beta-2 receptor binding; (b) use as a stereochemically pure active comparator against racemic DCE to quantify distomer interference; and (c) incorporation into enantioselective synthetic routes where chiral purity of the starting material is critical.

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.